molecular formula C22H22N4O3 B11008678 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide

Cat. No.: B11008678
M. Wt: 390.4 g/mol
InChI Key: YMNMCRUPVZGZHA-UHFFFAOYSA-N
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Description

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoindoline and quinazoline moieties, which contribute to its diverse chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline and quinazoline intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various hydroxy or amine derivatives.

Scientific Research Applications

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties may find applications in materials science and chemical engineering.

Mechanism of Action

The mechanism by which 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • Benzeneacetic acid, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-α-ethyl-, ethyl ester

Uniqueness

Compared to similar compounds, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide stands out due to its combined isoindoline and quinazoline structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)propanamide

InChI

InChI=1S/C22H22N4O3/c1-14(2)26-13-23-19-8-7-16(11-18(19)22(26)29)24-20(27)9-10-25-12-15-5-3-4-6-17(15)21(25)28/h3-8,11,13-14H,9-10,12H2,1-2H3,(H,24,27)

InChI Key

YMNMCRUPVZGZHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCN3CC4=CC=CC=C4C3=O

Origin of Product

United States

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